6,7-Dihydrodiol-ibudilast is a significant metabolite of ibudilast, a compound initially developed in Japan for treating bronchial asthma and post-stroke complications. Ibudilast has garnered attention for its anti-inflammatory and neuroprotective properties, with applications in various neurological disorders and drug addiction therapies. The compound is classified as an anti-inflammatory agent and a neuroprotective drug, functioning through mechanisms that inhibit macrophage migration inhibitory factor and phosphodiesterase activity.
Ibudilast and its metabolites, including 6,7-dihydrodiol-ibudilast, are derived from the chemical synthesis of 1-amino-2-picoline oxide and isobutyric anhydride, leading to the formation of ibudilast itself. The metabolite is primarily studied in pharmacokinetic analyses to understand its behavior in biological systems following ibudilast administration .
6,7-Dihydrodiol-ibudilast is classified under:
The synthesis of ibudilast, from which 6,7-dihydrodiol-ibudilast is derived, involves several key steps:
The synthesis process emphasizes the use of low-cost reagents and efficient purification techniques such as reduced pressure distillation. The final product achieves a purity exceeding 99%, which is critical for pharmaceutical applications.
The molecular formula of 6,7-dihydrodiol-ibudilast is C14H18N2O. It features a bicyclic structure with hydroxyl groups at the 6th and 7th positions on the dihydrodiol moiety.
6,7-Dihydrodiol-ibudilast participates in various biochemical reactions primarily related to its role as a metabolite of ibudilast. The compound undergoes further metabolic transformations in the liver, where it may be conjugated or oxidized to form other metabolites.
The detection and quantification of 6,7-dihydrodiol-ibudilast typically involve high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques. These methods provide sensitive detection capabilities necessary for pharmacokinetic studies .
The mechanism by which ibudilast and its metabolite exert their effects involves several pathways:
Clinical studies have shown that ibudilast can influence neuroinflammatory processes positively, making it a candidate for treating conditions such as multiple sclerosis and substance use disorders.
6,7-Dihydrodiol-ibudilast has several scientific uses:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3